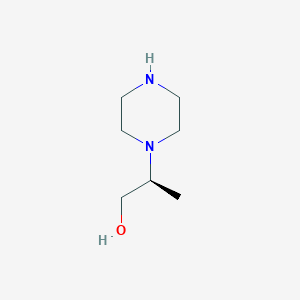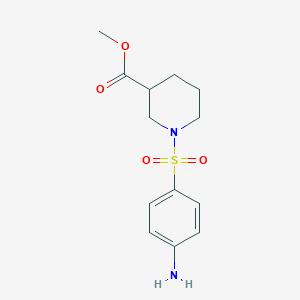
2-(2-Chlorobenzenesulfonamido)acetic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(2-Chlorobenzenesulfonamido)acetic acid is a chemical compound with the molecular formula C8H8ClNO4S . It is a powder at room temperature .
Molecular Structure Analysis
The InChI code for this compound is 1S/C8H8ClNO4S/c9-6-3-1-2-4-7 (6)15 (13,14)10-5-8 (11)12/h1-4,10H,5H2, (H,11,12) . This code provides a specific representation of the molecule’s structure.Physical And Chemical Properties Analysis
This compound is a powder at room temperature . It has a molecular weight of 249.67 .Wissenschaftliche Forschungsanwendungen
Environmental Impact and Herbicide Toxicology
- Studies on compounds like 2,4-D (a chlorophenoxy herbicide similar in structure to the compound ) emphasize their widespread use in agriculture and the potential environmental impacts, including toxicity to non-target species and persistence in ecosystems. Research highlights the importance of understanding the toxicological effects of these herbicides on human health and the environment, suggesting a need for advancements in biodegradation and remediation techniques to mitigate adverse effects (Zuanazzi et al., 2020).
Chemical Synthesis and Industrial Applications
- Research into the synthesis of acetic acid from renewable sources, such as CO2, highlights the potential of using advanced catalysis for sustainable chemical production. The conversion of methanol to acetic acid in the presence of CO2 and H2 represents a significant advancement in synthetic chemistry, offering a greener alternative to traditional petrochemical processes (Qian et al., 2016).
Adsorption and Removal Technologies
- The study of adsorption thermodynamics for removing herbicides from aqueous solutions demonstrates the efficacy of certain materials in purifying water contaminated with phenoxyacetic acid derivatives. These findings are crucial for developing effective water treatment and purification systems, aiming to reduce the environmental and health risks associated with herbicide contamination (Khan & Akhtar, 2011).
Molecular Mechanisms and Biological Effects
- Investigations into the molecular action mode of 2,4-D, an analog of 2-(2-Chlorobenzenesulfonamido)acetic acid, provide insights into its role as an herbicide. Understanding the physiological processes, perception, and signal transduction under herbicide treatment helps in designing targeted approaches for weed control while minimizing impacts on non-target plants and ecosystems (Song, 2014).
Advanced Oxidation Processes for Degradation
- Research on the advanced oxidation of aromatic organic compounds using peracetic acid and cobalt catalysts sheds light on innovative methods for pollutant degradation. These findings are relevant for developing more efficient and environmentally friendly approaches to managing organic pollutants, including chlorophenoxyacetic acids, in water and soil (Kim et al., 2020).
Safety and Hazards
The safety information available indicates that 2-(2-Chlorobenzenesulfonamido)acetic acid may cause skin irritation (H315), eye irritation (H319), and may cause respiratory irritation (H335) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), washing thoroughly after handling (P264), using only outdoors or in a well-ventilated area (P271), wearing protective gloves/protective clothing/eye protection/face protection (P280), and more .
Wirkmechanismus
Target of Action
The primary targets of 2-(2-Chlorobenzenesulfonamido)acetic acid are currently unknown. This compound is a relatively new chemical entity and research is ongoing to identify its specific molecular targets .
Mode of Action
It is believed to interact with its targets through the sulfonamide group, which is known to form hydrogen bonds with biological macromolecules .
Pharmacokinetics
As a small molecule, it is expected to have good bioavailability and to be metabolized by the liver .
Result of Action
The molecular and cellular effects of this compound are currently under investigation. Preliminary studies suggest that it may have anti-inflammatory or anticancer properties, but these findings need to be confirmed in further studies .
Action Environment
Environmental factors such as pH, temperature, and the presence of other molecules can influence the action, efficacy, and stability of this compound. For example, acidic conditions may enhance the compound’s solubility, while high temperatures may affect its stability .
Eigenschaften
IUPAC Name |
2-[(2-chlorophenyl)sulfonylamino]acetic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8ClNO4S/c9-6-3-1-2-4-7(6)15(13,14)10-5-8(11)12/h1-4,10H,5H2,(H,11,12) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QSQJHTAJZFKWNN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)S(=O)(=O)NCC(=O)O)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8ClNO4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.67 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
923680-89-1 |
Source


|
| Record name | 2-(2-chlorobenzenesulfonamido)acetic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[5-chloro-2-(4-methylpiperazin-1-yl)phenyl]-4-methylbenzamide](/img/structure/B2764626.png)

![6-Hydroxy-2-[(2-methoxyphenyl)methylene]-7-[(4-methylpiperidyl)methyl]benzo[b] furan-3-one](/img/structure/B2764629.png)
![[(5-oxo-4,5-dihydro-1H-1,2,4-triazol-3-yl)sulfanyl]acetic acid](/img/structure/B2764630.png)

![2-(benzylthio)-5-(4-chlorophenyl)-7,8,9,10-tetrahydropyrimido[4,5-b]quinoline-4,6(3H,5H)-dione](/img/structure/B2764632.png)



![Ethyl 2-(2-((3-(2-(4-fluorobenzamido)ethyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamido)acetate](/img/structure/B2764637.png)

![8-[[4-[2-Furanyl(oxo)methyl]-1-piperazinyl]methyl]-1,3-dimethyl-7-[(2-methylphenyl)methyl]purine-2,6-dione](/img/structure/B2764641.png)
![7-(4-(4-(2-methoxyphenyl)piperazin-1-yl)-4-oxobutyl)-6-thioxo-6,7-dihydro-[1,3]dioxolo[4,5-g]quinazolin-8(5H)-one](/img/no-structure.png)
